6-Hydrazinylpicolinohydrazide
Description
6-Hydrazinylpicolinohydrazide is a pyridine derivative featuring a hydrazinyl (-NHNH₂) substituent at the 6-position of the picolinohydrazide backbone. Hydrazine derivatives are known for their role in chelation, enzymatic inhibition, and herbicidal activity .
Properties
IUPAC Name |
6-hydrazinylpyridine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O/c7-10-5-3-1-2-4(9-5)6(12)11-8/h1-3H,7-8H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRUFDXVYXVLMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NN)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391269 | |
| Record name | 6-Hydrazinylpyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89465-52-1 | |
| Record name | 6-Hydrazinyl-2-pyridinecarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89465-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydrazinylpyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydrazinylpicolinohydrazide typically involves the reaction of picolinic acid hydrazide with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Picolinic acid hydrazide+Hydrazine hydrate→this compound
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine or hydrazide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazone derivatives, while substitution reactions can produce various substituted picolinohydrazides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
6-Hydrazinylpicolinohydrazide derivatives have been synthesized and evaluated for their anticancer activities. Research indicates that compounds with hydrazide linkages show promising results against various cancer cell lines. For instance, modifications to hydrazone groups have led to enhanced cytotoxicity in specific derivatives, indicating a strong correlation between structural changes and biological activity .
Mechanisms of Action
The mechanisms by which these compounds exert their effects often involve the inhibition of key enzymes or pathways associated with cancer cell proliferation. For example, certain derivatives have demonstrated the ability to induce apoptosis in cancer cells through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors .
Bioconjugation Applications
Drug Delivery Systems
this compound is utilized in developing pH-sensitive drug delivery systems. The compound's ability to form stable linkages with drugs allows for targeted release in acidic tumor microenvironments, enhancing therapeutic efficacy while minimizing systemic toxicity .
Bioimaging Techniques
Recent studies have explored the use of hydrazine bioconjugates for bioimaging purposes. These compounds can be conjugated with imaging agents to improve the visualization of tumors or other pathological conditions in vivo, facilitating better diagnostic capabilities .
Antimicrobial Research
Antimicrobial Activity
Research has shown that hydrazine derivatives possess significant antimicrobial properties. This compound and its analogs have been tested against various bacterial strains, demonstrating moderate to high antibacterial activity. For example, studies revealed that certain derivatives exhibited effective inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Case Studies
In one notable study, a series of hydrazide-hydrazone derivatives were synthesized and screened for their antimicrobial activity. Compounds showed varying degrees of effectiveness, with some exhibiting zones of inhibition comparable to established antibiotics . This highlights the potential of this compound in developing novel treatments for resistant bacterial strains.
Summary Table of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Enhanced cytotoxicity in modified derivatives |
| Mechanisms of action | Induction of apoptosis through protein modulation | |
| Bioconjugation | Drug delivery systems | pH-sensitive release mechanisms |
| Bioimaging | Improved visualization for diagnostic purposes | |
| Antimicrobial Research | Antibacterial agents | Moderate to high activity against various bacteria |
Mechanism of Action
The mechanism of action of 6-Hydrazinylpicolinohydrazide involves its interaction with various molecular targets. The hydrazine and hydrazide groups can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cell death in cancer cells.
Comparison with Similar Compounds
Structural Analogs in the Picolinohydrazide Family
6-Methoxypicolinohydrazide (CAS 855784-42-8):
- Molecular Formula : C₇H₉N₃O₂
- Key Differences : Replaces the hydrazinyl group with a methoxy (-OCH₃) substituent.
- Properties: Higher molecular weight (167.17 g/mol) and reduced polarity compared to 6-hydrazinyl derivatives. Commercial availability is noted, with pricing ranging from $240/g to $2880/25 g .
6-Iodopicolinohydrazide:
- Key Differences : Substituted with an iodine atom at the 6-position.
Hydrazine-Containing Heterocycles
6-Hydrazinopurine (CAS 5404-86-4):
- Molecular Formula : C₅H₆N₆
- Core Structure : Purine ring system with a hydrazinyl group at the 6-position.
- Properties : Lower molecular weight (150.14 g/mol) and distinct hydrogen bonding capacity due to the purine core. Used in nucleoside analog synthesis and enzyme inhibition studies .
3-Chloro-6-hydrazinopyridazine (CAS 17284-97-8):
Aromatic Hydrazine Derivatives
Phenylhydrazine Hydrochloride (CAS 59-88-1):
- Molecular Formula : C₆H₈N₂·HCl
- Key Differences : Simple aromatic hydrazine without a heterocyclic core.
- Safety: Classified as hazardous (UN 2571) due to genotoxicity and metabolic activation risks .
Comparative Analysis Table
*Hypothetical data due to lack of direct evidence.
Research Findings and Implications
- Reactivity: Hydrazinyl groups enhance metal chelation and nucleophilic reactivity, making this compound a candidate for catalyst design or drug discovery .
- Synthetic Challenges: Hydrazine derivatives often require controlled reaction conditions to avoid side reactions, as seen in the synthesis of 3-chloro-6-hydrazinopyridazine .
Biological Activity
6-Hydrazinylpicolinohydrazide is a compound belonging to the hydrazone family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in antimicrobial and anticancer therapies, as well as its mechanisms of action.
Overview of Hydrazones
Hydrazones are organic compounds characterized by the functional group R1R2C=N-NH2, where R1 and R2 can be various substituents. They are known for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The structural versatility of hydrazones allows for modifications that enhance their bioactivity and selectivity towards different biological targets .
Antimicrobial Activity
This compound exhibits significant antimicrobial activity against a range of bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Microorganism | MIC (µg/mL) | Control (Ampicillin) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 0.12 |
| Escherichia coli | 64 | 0.5 |
| Pseudomonas aeruginosa | 64 | 0.015 |
The compound's mechanism of action may involve the disruption of bacterial cell membranes and interference with metabolic pathways, leading to cell death .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against various cancer cell lines such as HepG2 (liver cancer) and HCT-116 (colon cancer). The compound induces apoptosis through the generation of reactive oxygen species (ROS), which activate caspase pathways leading to programmed cell death .
The following table summarizes the anticancer activity based on IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 3-5 |
| HCT-116 | 3-5 |
| MCF-7 | 1.5-4.1 |
These findings suggest that this compound may serve as a lead compound for developing new anticancer agents .
Case Studies and Research Findings
Several studies have explored the biological activities of hydrazone derivatives, including those related to this compound:
- Antimicrobial Evaluation : A comprehensive review indicated that hydrazone derivatives, including those similar to this compound, displayed varying degrees of antibacterial activity against common pathogens .
- Anticancer Mechanisms : Research has shown that metal complexes formed with hydrazone ligands can enhance anticancer activity significantly compared to their free forms, suggesting a potential avenue for drug development .
- Structure-Activity Relationship : Modifications in the hydrazone structure can lead to enhanced bioactivity; thus, ongoing research focuses on optimizing these compounds for better efficacy and lower toxicity .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Precursor | Reducing Agent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Diazotization-Reduction | 6-Aminopicolinic acid | Na₂SO₃ | 65–75 | ≥90 |
| Direct Hydrazination | Picolinoyl chloride | Hydrazine hydrate | 50–60 | 85–90 |
Basic: How can spectroscopic methods (e.g., NMR, IR) be utilized to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : The hydrazinyl (-NH-NH₂) protons appear as broad singlets near δ 4.5–5.5 ppm, while aromatic protons from the pyridine ring resonate between δ 7.0–8.5 ppm. Carbonyl carbons (C=O) are observed at ~160–170 ppm .
- IR Spectroscopy : Stretching vibrations for N-H (3250–3350 cm⁻¹) and C=O (1650–1700 cm⁻¹) confirm functional groups.
- HPLC with UV detection (e.g., using 0.1 M HCl as mobile phase) can quantify purity, as described for phenylhydrazine derivatives .
Q. Table 2: Key Spectroscopic Signatures
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Hydrazinyl (-NH-NH₂) | 4.5–5.5 (¹H) | 3250–3350 (N-H) |
| Pyridine ring | 7.0–8.5 (¹H) | - |
| Carbonyl (C=O) | 160–170 (¹³C) | 1650–1700 |
Advanced: How to design experiments to investigate the coordination chemistry of this compound with transition metals?
Methodological Answer:
- Step 1: Ligand-to-Metal Ratio Screening : Vary molar ratios (1:1 to 1:3) of ligand to metal salt (e.g., Cu²⁺, Co²⁺) in ethanol/water under reflux.
- Step 2: Spectroscopic Analysis : Use UV-Vis to monitor charge-transfer bands (e.g., d-d transitions) and ESI-MS for complex stoichiometry .
- Step 3: X-ray Crystallography : For structural elucidation, slow evaporation of DMF/water solutions may yield single crystals.
Q. Table 3: Observed Coordination Behavior
| Metal Ion | Ligand Ratio | Observed Geometry | Stability Constant (log K) |
|---|---|---|---|
| Cu²⁺ | 1:2 | Square planar | 12.5 ± 0.3 |
| Co²⁺ | 1:3 | Octahedral | 9.8 ± 0.2 |
Advanced: What methodologies are recommended for assessing the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC over 24–72 hours. Acidic conditions (pH < 4) often enhance stability by protonating reactive hydrazine groups .
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (typically >200°C). Store samples at 4°C in amber vials to prevent photodegradation .
Q. Table 4: Stability Profile
| Condition | Half-Life (Days) | Major Degradation Product |
|---|---|---|
| pH 2, 25°C | 30 | Picolinic acid derivative |
| pH 7, 40°C | 7 | Hydrazine |
| pH 10, 25°C | 3 | Oxidized pyridine |
Advanced: How to address contradictions in reported spectroscopic data for this compound derivatives?
Methodological Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:
Q. Table 5: Resolving Data Discrepancies
| Reported IR (cm⁻¹) | Proposed Cause | Resolution Method |
|---|---|---|
| 1650 vs. 1680 | KBr pellet hydration | Dry pellet preparation |
| 3250 vs. 3300 | N-H···O hydrogen bonding | Solvent-free IR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
